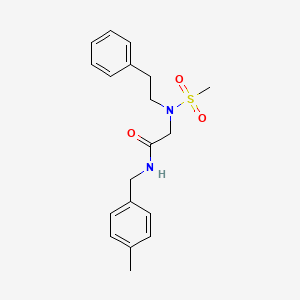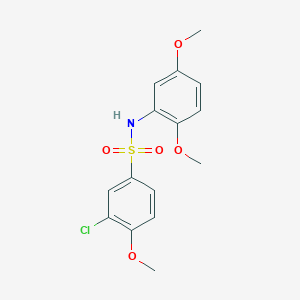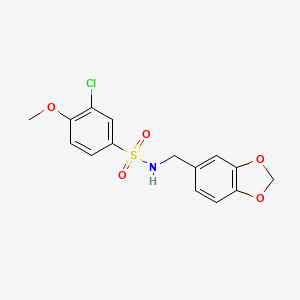![molecular formula C19H24N2O4S B3498582 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B3498582.png)
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide
説明
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. The chemical formula of Bisoprolol is C18H31NO4S, and it belongs to the class of selective beta-1 adrenergic receptor antagonists.
作用機序
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide works by selectively blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and contractility, thereby decreasing the workload on the heart. This leads to a decrease in oxygen demand and an improvement in myocardial oxygen supply-demand balance. 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide also reduces the secretion of renin, which leads to a decrease in angiotensin II and aldosterone levels, resulting in a decrease in peripheral vascular resistance and blood pressure.
Biochemical and Physiological Effects:
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has several biochemical and physiological effects. It decreases heart rate, cardiac output, and blood pressure, while increasing stroke volume and ejection fraction. 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide also improves left ventricular function, reduces left ventricular hypertrophy, and decreases the risk of arrhythmias. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been shown to improve endothelial function, reduce inflammation, and decrease oxidative stress.
実験室実験の利点と制限
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has several advantages for lab experiments. It is a well-established beta-blocker with a known mechanism of action and predictable pharmacokinetics. It is also available in different formulations and doses, which allows for flexibility in experimental design. However, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has some limitations as well. It can interact with other drugs and affect their metabolism, which can complicate experimental results. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide can cause adverse effects, such as bradycardia, hypotension, and bronchospasm, which can limit its use in certain experimental models.
将来の方向性
There are several future directions for research on 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide. One area of interest is the use of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide in combination with other drugs for the treatment of cardiovascular diseases. Another area of interest is the investigation of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide in other conditions, such as heart failure with preserved ejection fraction, atrial fibrillation, and chronic obstructive pulmonary disease. In addition, the development of new formulations and delivery methods of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide can improve its efficacy and safety.
科学的研究の応用
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce mortality and hospitalization in patients with heart failure, reduce the risk of stroke and myocardial infarction in patients with hypertension, and improve exercise tolerance in patients with angina. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been investigated for its potential use in other conditions, such as migraine, anxiety, and hyperthyroidism.
特性
IUPAC Name |
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14(2)12-20-26(23,24)17-9-10-18(15(3)11-17)25-13-19(22)21-16-7-5-4-6-8-16/h4-11,14,20H,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBALOLBMACVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl acetate](/img/structure/B3498509.png)

![N-(3-chloro-4-methoxyphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3498515.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3498531.png)
![ethyl 4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3498539.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3498547.png)
![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B3498570.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3498573.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3498577.png)
![N-(2-methyl-5-nitrophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3498591.png)
![methyl 2-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B3498592.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B3498601.png)